molecular formula C15H11ClO4 B11840398 2-(2-Chlorophenyl)-5,7-dihydroxychroman-4-one CAS No. 115782-40-6

2-(2-Chlorophenyl)-5,7-dihydroxychroman-4-one

Cat. No.: B11840398
CAS No.: 115782-40-6
M. Wt: 290.70 g/mol
InChI Key: PNVHHMNUNVWWMR-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5,7-dihydroxychroman-4-one is a chemical compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5,7-dihydroxychroman-4-one typically involves the condensation of 2-chlorophenol with appropriate diketones under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where 2-chlorophenol reacts with a diketone in the presence of a base such as sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the chromanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5,7-dihydroxychroman-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.

    Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.

    Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5,7-dihydroxychroman-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-5,7-dihydroxyflavone: Similar structure but with a different substitution pattern.

    2-(2-Chlorophenyl)-5,7-dihydroxyisoflavone: Isoflavone derivative with similar biological activities.

    2-(2-Chlorophenyl)-5,7-dihydroxychalcone: Chalcone derivative with comparable antioxidant and anti-inflammatory properties.

Uniqueness

2-(2-Chlorophenyl)-5,7-dihydroxychroman-4-one is unique due to its specific chromanone ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

115782-40-6

Molecular Formula

C15H11ClO4

Molecular Weight

290.70 g/mol

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11ClO4/c16-10-4-2-1-3-9(10)13-7-12(19)15-11(18)5-8(17)6-14(15)20-13/h1-6,13,17-18H,7H2

InChI Key

PNVHHMNUNVWWMR-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3Cl

Origin of Product

United States

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